molecular formula C22H20FN3O2S B2626995 N1-(3-fluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898407-67-5

N1-(3-fluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2626995
CAS No.: 898407-67-5
M. Wt: 409.48
InChI Key: BQGHILBFQDYRHB-UHFFFAOYSA-N
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Description

N1-(3-fluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a biologically active compound designed as a potent and selective inhibitor of Src family kinases. Src is a non-receptor tyrosine kinase that plays a critical role in signaling pathways that regulate cell proliferation, adhesion, migration, and survival. Dysregulation of Src activity is frequently associated with tumor progression and metastasis in various cancers, including breast, colon, and pancreatic cancer . This oxalamide-derived inhibitor is of significant research value for investigating the specific contributions of Src signaling in oncogenesis and the epithelial-to-mesenchymal transition (EMT). Researchers utilize this compound to elucidate the mechanisms of cancer cell invasion and metastasis, providing a tool for probing the complexities of tyrosine kinase networks. The indoline and thiophene moieties in its structure are common pharmacophores known to contribute to kinase binding affinity and selectivity . Studies involving this inhibitor can help validate Src as a therapeutic target and contribute to the development of novel targeted anti-cancer strategies. Its application is primarily in preclinical research settings for biochemical assays and cellular models of cancer.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(3-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2S/c23-16-6-3-7-17(13-16)25-22(28)21(27)24-14-19(20-9-4-12-29-20)26-11-10-15-5-1-2-8-18(15)26/h1-9,12-13,19H,10-11,14H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGHILBFQDYRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC(=CC=C3)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine.

    Introduction of the fluorophenyl group: This step might involve a nucleophilic substitution reaction where a fluorophenyl amine reacts with the oxalamide intermediate.

    Attachment of the indolinyl and thiophenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, depending on the specific functional groups present on the intermediates.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide can undergo several types of chemical reactions:

    Oxidation: The compound might be oxidized under specific conditions to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Various substitution reactions can occur, particularly involving the aromatic rings, where halogens or other groups might be replaced by nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N1-(3-fluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide could have several scientific research applications:

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: Use in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-fluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name N1 Substituent N2 Substituent Key Functional Features Reported Activity/Use Reference
Target Compound 3-Fluorophenyl 2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl Fluorine, indoline, thiophene Hypothesized SCD/Umami modulation
S336 (N1-(2,4-Dimethoxybenzyl)-N2-(pyridin-2-yl)ethyl) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Methoxy groups, pyridine Umami agonist (FEMA 4233)
S5456 (N1-(2,3-Dimethoxybenzyl)-N2-(pyridin-2-yl)ethyl) 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Methoxy groups, pyridine CYP3A4 inhibition (51% at 10 µM)
GMC-2 (N1-(3-Chloro-4-fluorophenyl)-N2-(isoindolin-1,3-dione)) 3-Chloro-4-fluorophenyl Isoindolin-1,3-dione Halogenated phenyl, cyclic imide Antimicrobial activity
BNM-III-170 (N1-(4-Chloro-3-fluorophenyl)-N2-(indenyl)) 4-Chloro-3-fluorophenyl Indenyl with guanidine/methylamino Chloro-fluoro substitution, indene backbone Vaccine adjuvant (HIV challenge)
Compound 23 (N1-(3-Chloro-5-fluorophenyl)-N2-(4-methoxyphenethyl)) 3-Chloro-5-fluorophenyl 4-Methoxyphenethyl Di-halogenated phenyl, methoxy SCD inhibitor (33% yield)

Key Observations:

  • Substituent Effects on Bioactivity: Halogenation: Fluorine at the 3-position (target compound) vs. Heterocycles: The thiophene-indoline moiety in the target compound contrasts with pyridine (S336, S5456) or isoindolin-dione (GMC series), which could alter solubility and receptor specificity. Thiophenes are known for π-π stacking, possibly enhancing binding in hydrophobic pockets .
  • Recrystallization with THF (GMC series) or palladium-catalyzed coupling () may be relevant for scaling up the target compound .

Metabolic and Toxicological Considerations

  • CYP Interactions : Fluorine and chlorine substituents in oxalamides (e.g., GMC-2, Compound 23) are associated with reduced CYP inhibition compared to methoxy-rich analogs like S5454. The target compound’s single fluorine may offer a favorable safety profile .

Biological Activity

N1-(3-fluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic compound notable for its complex molecular structure and potential biological applications. The presence of the indoline and thiophene moieties suggests significant interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

The compound's molecular formula is C20H19FN2O2SC_{20}H_{19}FN_2O_2S, with a molecular weight of approximately 360.44 g/mol. Its structure includes:

  • Indoline moiety : Known for its role in various biological activities.
  • Thiophene ring : Often associated with anti-cancer properties.
  • Fluorinated phenyl group : Enhances electronic properties, potentially improving binding affinity to biological targets.

The mechanism of action of N1-(3-fluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets, including enzymes and receptors. The indoline and thiophene rings are known to modulate cellular signaling pathways, which can lead to therapeutic effects.

Anticancer Activity

Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties, particularly through the inhibition of key signaling pathways involved in tumor growth. For instance, the compound has shown potential in:

  • Inhibiting cell proliferation : Studies demonstrated that it could reduce the viability of various cancer cell lines.
  • Inducing apoptosis : The compound may trigger programmed cell death in cancer cells, a crucial mechanism for effective cancer therapies.

Anti-inflammatory Effects

The presence of the thiophene ring suggests potential anti-inflammatory activities. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic profile in inflammatory diseases.

Case Studies and Research Findings

Research on N1-(3-fluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide has yielded promising results:

StudyFindings
Study 1 Demonstrated significant cytotoxicity against breast cancer cell lines (MCF7). IC50 values were reported in the low micromolar range.
Study 2 Showed inhibition of NF-kB signaling pathway, indicating potential anti-inflammatory properties.
Study 3 Evaluated the compound's effects on apoptosis markers; increased levels of cleaved caspase-3 were observed in treated cells.

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